tert-Butyl 3-hydroxy-5-methoxyisonicotinate chemical properties
tert-Butyl 3-hydroxy-5-methoxyisonicotinate chemical properties
This guide details the chemical properties, synthesis, and medicinal chemistry applications of tert-Butyl 3-hydroxy-5-methoxyisonicotinate , a critical scaffold in the development of HIV Integrase Strand Transfer Inhibitors (INSTIs).
Executive Summary
tert-Butyl 3-hydroxy-5-methoxyisonicotinate is a highly specialized heterocyclic intermediate used in the synthesis of second-generation HIV integrase inhibitors, such as Bictegravir and Dolutegravir . Its structural core—a 3-hydroxy-4-pyridinone moiety—serves as the pharmacophore responsible for chelating the magnesium ions (
Chemical Profile & Physicochemical Properties
Molecular Architecture
The molecule features a tetra-substituted pyridine ring.[1] The electronic push-pull system created by the electron-donating methoxy/hydroxy groups and the electron-withdrawing carboxylate at position 4 tunes the pKa of the hydroxyl group to an optimal range for metal chelation.
| Property | Data |
| IUPAC Name | tert-Butyl 3-hydroxy-5-methoxy-4-pyridinecarboxylate |
| Molecular Formula | |
| Molecular Weight | 225.24 g/mol |
| Core Scaffold | 3-Hydroxyisonicotinic acid (3-Hydroxy-4-pyridinecarboxylic acid) |
| Key Functional Groups | [2] • tert-Butyl Ester (Acid-labile protecting group)• 3-Hydroxyl (Chelator, H-bond donor)• 5-Methoxy (Electronic modulator) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water. |
| pKa (Predicted) | ~6.5 – 7.5 (3-OH group) |
Structural Visualization
The diagram below illustrates the steric and electronic environment of the molecule.
Figure 1: Functional map of the isonicotinate core highlighting the interplay between substituents.
Synthetic Pathways & Optimization
The synthesis of this core typically proceeds via the modification of Kojic Acid or Maltol derivatives, leveraging the reactivity of 4-pyrones to convert them into 4-pyridinones.
Route A: Pyranone-to-Pyridinone Conversion (Preferred)
This route ensures correct regiochemistry and is scalable.
-
Starting Material : Kojic Acid or a Maltol derivative.[3][4]
-
Step 1: Protection & Oxidation : The hydroxymethyl group of Kojic acid is oxidized to a carboxylic acid (Jones oxidation or TEMPO) and the phenolic hydroxyl is protected (e.g., benzyl).
-
Step 2: Esterification : The carboxylic acid is converted to a tert-butyl ester using isobutylene with acid catalysis (
) or tert-butyl acetate / . This installs the acid-labile protecting group. -
Step 3: Pyridone Formation : Reaction with ammonia (
) or a primary amine converts the pyranone core to a pyridinone. -
Step 4: O-Methylation : Selective methylation of the 5-hydroxyl group (if starting from a di-hydroxy precursor) using MeI/K2CO3.
Experimental Protocol: tert-Butyl Esterification
Note: This is a generalized procedure for isonicotinic acids.
Reagents :
-
3-Hydroxy-5-methoxyisonicotinic acid (1.0 eq)
-
tert-Butyl acetate (Solvent/Reagent)[2]
-
Perchloric acid (
, 70%, 1.1 eq) or Sulfuric acid (catalytic)
Procedure :
-
Dissolution : Suspend the carboxylic acid precursor in tert-butyl acetate (10 vol) in a reactor inerted with
. -
Catalysis : Add the acid catalyst dropwise at 0°C to control the exotherm.
-
Reaction : Warm to room temperature and stir for 12–24 hours. Monitor by TLC/HPLC for disappearance of the acid.
-
Quench : Pour the reaction mixture into saturated
solution (cold) to neutralize. -
Extraction : Extract with Ethyl Acetate (3x). Wash combined organics with brine.
-
Purification : Dry over
, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Synthesis Flowchart
Figure 2: Step-wise synthetic transformation from bio-sourced pyranones to the target pyridine ester.
Reactivity & Medicinal Chemistry Applications
Mechanism of Action: Two-Metal Chelation
The primary function of the 3-hydroxy-4-pyridinone motif is to bind two magnesium ions (
-
3-OH : Acts as a proton donor/ligand.
-
4-C=O : Acts as a hard oxygen donor.
-
5-OMe : Provides steric bulk to fill the hydrophobic pocket and prevent rotation.
Orthogonal Deprotection Strategy
In the synthesis of Bictegravir , the tert-butyl ester is crucial because it allows for the saponification of other esters (e.g., methyl/ethyl) in the molecule using mild base (LiOH), without affecting the isonicotinate position. Conversely, the tert-butyl group can be removed using Trifluoroacetic acid (TFA) or Formic acid without affecting base-sensitive groups.
| Reagent | Reaction Type | Outcome |
| TFA / DCM | Acidolysis | Cleaves t-Bu ester to free carboxylic acid. |
| LiOH / THF | Saponification | t-Bu ester remains stable; other esters hydrolyze. |
| Benzyl Bromide | Alkylation | Protects 3-OH if needed. |
Handling, Stability & Safety
Safety Data (GHS Classification)
-
Signal Word : Warning
-
Hazard Statements :
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures : Handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
Stability
-
Hydrolysis : Stable at neutral pH. Hydrolyzes rapidly in strong acid (pH < 1) or strong base (pH > 12) at elevated temperatures.
-
Thermal : Stable up to ~100°C. Avoid prolonged heating above 150°C to prevent decarboxylation of the free acid form.
-
Storage : Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative darkening of the phenol.
References
-
Summa, V., et al. (2008). Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor. Journal of Medicinal Chemistry, 51(18), 5843–5855. Link
-
Johns, B. A., et al. (2013). Carbamoyl Pyridone HIV-1 Integrase Inhibitors 3.[5][6] A Diastereoselective Synthesis of Dolutegravir. Tetrahedron, 70(35), 5678-5685. Link
-
Lazerwith, S. E., et al. (2018).[7] Discovery of Bictegravir for the Treatment of HIV-1 Infection. Journal of Medicinal Chemistry, 61(11), 4704-4719. Link
-
Greene, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for tert-butyl ester stability).
-
Organic Chemistry Portal . tert-Butyl Esters: Preparation and Deprotection. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. guidechem.com [guidechem.com]
- 3. Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Synthesis of 5-Amido-3-Hydroxy-4-Pyrones as Inhibitors of Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 7. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tert-Butyl Esters [organic-chemistry.org]
